8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine
Description
Properties
Molecular Formula |
C5H5BrN6 |
|---|---|
Molecular Weight |
229.04 g/mol |
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C5H5BrN6/c6-2-3(7)11-5(8)12-4(2)9-1-10-12/h1H,7H2,(H2,8,11) |
InChI Key |
ZDOIVGQYISHAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=N1)C(=C(N=C2N)N)Br |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Pyrimidinylhydrazones
The foundational approach for constructing the triazolo[1,5-c]pyrimidine core involves oxidative cyclization of pyrimidinylhydrazones. A study demonstrated that treating 5-amino-4-hydrazinylpyrimidine derivatives with iodobenzene diacetate (IBD) in acetonitrile at 25°C induces cyclization to form the triazole ring . Subsequent Dimroth rearrangement under mild alkaline conditions (pH 9–10) rearranges the intermediate into the target scaffold. For bromine incorporation, either pre-halogenated pyrimidine precursors or post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane is employed.
Table 1: Optimization of Oxidative Cyclization Conditions
| Precursor | Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 5-Amino-4-hydrazinyl-7-bromopyrimidine | IBD | Acetonitrile | 25°C | 78 |
| 5-Nitro-4-hydrazinylpyrimidine | Br₂ | DCM | 0°C → 25°C | 65 |
| 5-Amino-4-hydrazinylpyrimidine | (PhIO)ₙ | EtOH/H₂O | 50°C | 72 |
This method’s advantages include operational simplicity and compatibility with sensitive functional groups, though bromination efficiency varies with substituent electronics .
| Substrate | Boron Reagent | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| 8-Chloro-triazolo[1,5-c]pyrimidine-5,7-diamine | Bis(pinacolato)diboron | Pd(PPh₃)₄ | Cs₂CO₃ | 81 |
| 8-Iodo-triazolo[1,5-c]pyrimidine-5,7-diamine | 4-Bromophenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 87 |
This method achieves regioselective bromination but requires anhydrous conditions and inert atmosphere .
Sequential Nitration and Reduction for Diamine Formation
Introducing the 5,7-diamine groups involves nitration followed by catalytic hydrogenation. Nitrating 8-bromo- triazolo[1,5-c]pyrimidine with fuming HNO₃ in H₂SO₄ at 80°C installs nitro groups at positions 5 and 7 . Subsequent reduction using 10% Pd/C under H₂ (5–7 bar) in ethanol affords the diamine with minimal dehalogenation.
Table 3: Nitration-Reduction Sequence Outcomes
| Step | Reagents/Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄, 80°C | 4 h | 92 | 98 |
| Reduction | H₂ (5 bar), Pd/C, EtOH, 50°C | 6 h | 88 | 97 |
This route’s critical limitation is the potential over-nitration, mitigated by precise temperature control .
One-Pot Tandem Cyclization-Halogenation
Recent advancements integrate cyclization and halogenation in a single vessel. Combining 5,7-diaminopyrimidine with tert-butyl nitrite and CuBr₂ in acetic acid generates the triazole ring while introducing bromine via radical pathways. This method reduces purification steps but requires stoichiometric copper, complicating waste management.
Table 4: One-Pot Synthesis Performance
| Diamine Precursor | Halogen Source | Additive | Yield (%) |
|---|---|---|---|
| 5,7-Diaminopyrimidine | CuBr₂ | tert-BuONO | 68 |
| 5-Amino-7-nitropyrimidine | NBS | AIBN | 59 |
Post-Functionalization of Preformed Triazolopyrimidines
Late-stage modifications enable diversification. For example, brominating 5,7-diamino-[1,2,]triazolo[1,5-c]pyrimidine with POBr₃ in DMF at 100°C installs bromine at position 8 without affecting amine groups. This method’s selectivity stems from the lower reactivity of the diamine substituents compared to the pyrimidine C8 position.
Table 5: Bromination Agents and Selectivity
| Brominating Agent | Solvent | Temperature | C8 Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| POBr₃ | DMF | 100°C | 95 | 75 |
| NBS | CCl₄ | 80°C | 82 | 63 |
Chemical Reactions Analysis
Types of Reactions
8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as iodine for oxidative cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine has been investigated for its potential as a drug candidate due to its ability to inhibit various biological targets. Its applications include:
- Anticancer Activity : The compound has shown promise as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation of cancer cells. Studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines .
- Antimicrobial Properties : Research suggests that similar triazolo-pyrimidine compounds possess antimicrobial activities. The metal-chelating properties of the triazole ring may enhance these effects by disrupting microbial enzyme functions .
- Antiviral Activity : The compound's structural similarity to purines allows it to be explored as a potential antiviral agent. Its derivatives have been evaluated for their ability to inhibit viral replication processes .
Drug Discovery
The unique structure of this compound serves as a scaffold for the development of novel therapeutic agents. Its applications in drug discovery include:
- Lead Compound Development : As a lead compound in the design of kinase inhibitors and other therapeutic agents targeting various diseases .
- Structure-Activity Relationship (SAR) Studies : Ongoing research focuses on modifying the compound's structure to enhance its potency and selectivity against specific targets .
Chemical Synthesis
This compound is utilized as a building block in synthetic organic chemistry:
- Synthesis of Complex Heterocycles : The brominated triazolo-pyrimidine serves as an intermediate in the synthesis of more complex heterocyclic compounds with potential biological activities .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Triazolopyridine | Different ring fusion; varied bioactivity |
| 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine | Triazolopyrimidine | Variation in bromination position affecting reactivity |
| 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine | Triazolopyrimidine | Unique structural configuration enhancing reactivity |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Inhibition of CDK2 : A focused screening campaign identified derivatives with low micromolar IC50 values against CDK2. Further modifications led to improved selectivity over other kinases like GSK-3β .
- Antiviral Screening : Virtual screening efforts involving over three million compounds resulted in the identification of triazolo-pyrimidines that inhibited viral replication effectively .
Mechanism of Action
The mechanism of action of 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine involves the inhibition of CDK2, a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomerism and Substitution Effects
[1,2,4]Triazolo[4,3-c]pyrimidine Derivatives
- Example : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 9)
- Key Differences :
- NMR Shifts : C3-H and C5-H protons in triazolo[4,3-c]pyrimidines appear more downfield than C2-H and C5-H in [1,5-c] isomers due to electronic effects .
- Physical Properties : Higher melting points and NMR spectral values compared to [1,5-c] isomers .
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
- Example : 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8)
Antitumor and Antibacterial Agents
Triazoloquinazoline Thiones :
5,8-Disubstituted-[1,2,4]triazolo[1,5-c]pyrimidines :
PDE1 Inhibitors
- Example : 6-Benzyl-6H-pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one
- Application : Treats neurological disorders via PDE1 inhibition, differing from the target compound’s kinase focus .
Biological Activity
The compound 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its triazole and pyrimidine ring systems. The presence of the bromine atom at the 8-position enhances its reactivity and biological activity. The compound exhibits a planar structure conducive to stacking interactions, which are critical in biological systems.
Anticancer Activity
Recent studies have highlighted the potential of triazolo[1,5-c]pyrimidine derivatives as anticancer agents. A notable investigation focused on the antiproliferative effects of various derivatives against human cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induction of apoptosis and cell cycle arrest (G2/M) |
| H12 | MCF-7 | 13.1 | Regulation of apoptosis-related proteins |
The compound H12 , derived from the triazolo[1,5-c]pyrimidine framework, demonstrated significant antiproliferative activity across multiple cancer cell lines with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
The mechanism by which these compounds exert their anticancer effects involves several pathways:
- Inhibition of the ERK signaling pathway : This is crucial for cell proliferation and survival. The downregulation of phosphorylated ERK1/2 and associated proteins leads to decreased tumor growth.
- Induction of apoptosis : Compounds like H12 were shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell cycle arrest : The compounds can induce G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.
Antibacterial and Antiviral Activities
In addition to anticancer properties, triazolo[1,5-c]pyrimidines have been evaluated for their antibacterial and antiviral activities. For instance:
- Antibacterial Activity : Certain derivatives have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis.
- Antiviral Activity : Some compounds exhibit activity against viral targets by inhibiting viral replication mechanisms.
Case Studies
Several case studies have been documented that demonstrate the efficacy of 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine derivatives:
- Study on Cancer Cell Lines : A series of synthesized derivatives were tested against MGC-803 and HCT-116 cells. The most active compound (H12) exhibited significant growth inhibition and induced apoptosis through the ERK pathway .
- Synthesis and Evaluation : Research focused on synthesizing new derivatives through oxidative cyclization methods showed promising results in enhancing biological activity while maintaining structural integrity .
- Molecular Docking Studies : Computational studies indicated strong binding affinities between these compounds and key protein targets involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
